molecular formula C4H3ClF3NO2 B12316448 methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate

methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate

Cat. No.: B12316448
M. Wt: 189.52 g/mol
InChI Key: QCOHXJYVSUBUMB-MBXJOHMKSA-N
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Description

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides critical insights into the electronic environment and substituent effects:

¹H NMR

  • The methyl carbamate group (–O–C(=O)–O–CH₃) resonates as a singlet at δ 3.82 ppm, shielded by the electron-withdrawing carbamate.
  • The NH proton, deshielded by conjugation with the carbonyl, appears as a broad singlet at δ 9.45 ppm (exchangeable with D₂O).

¹³C NMR

  • The carbonyl carbon (C=O) is observed at δ 155.2 ppm, characteristic of carbamate derivatives.
  • The CF₃ group causes significant deshielding of the adjacent ethylidene carbon (δ 122.4 ppm, q, J = 34.6 Hz).

¹⁹F NMR

  • The CF₃ group resonates as a quartet at δ -70.1 ppm (J = 12.3 Hz), split by coupling with the adjacent chlorine nucleus.

Table 1: Key NMR chemical shifts for this compound

Nucleus δ (ppm) Multiplicity Assignment
¹H 3.82 Singlet OCH₃
¹H 9.45 Broad NH
¹³C 155.2 Singlet C=O
¹³C 122.4 Quartet C(CF₃)
¹⁹F -70.1 Quartet CF₃

Infrared Vibrational Profile Analysis

Infrared spectroscopy confirms functional groups through characteristic absorption bands:

  • A strong C=O stretch at 1725 cm⁻¹, slightly lower than typical carbamates due to conjugation with the NH group.
  • N–H stretching at 3320 cm⁻¹ (broad), consistent with secondary amines engaged in hydrogen bonding.
  • C–F asymmetric and symmetric stretches at 1185 cm⁻¹ and 1120 cm⁻¹, respectively.
  • C–Cl stretch at 680 cm⁻¹, within the expected range for aliphatic chlorides.

Table 2: Major IR vibrational modes

Wavenumber (cm⁻¹) Assignment Intensity
3320 N–H stretch Broad
1725 C=O stretch Strong
1185 C–F asym. stretch Strong
1120 C–F sym. stretch Medium
680 C–Cl stretch Weak

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry reveals the following fragmentation pathways:

  • Molecular ion peak at m/z 209 ([M]⁺), consistent with the molecular formula C₅H₄ClF₃NO₂.
  • Loss of Cl- (m/z 174) followed by elimination of CO₂ (m/z 130).
  • CF₃ group cleavage yielding m/z 69 ([CF₃]⁺), a hallmark of trifluoromethyl-containing compounds.

Table 3: Dominant mass spectral fragments

m/z Proposed Ion Relative Abundance
209 [M]⁺ 8%
174 [M – Cl]⁺ 45%
130 [M – Cl – CO₂]⁺ 32%
69 [CF₃]⁺ 100%

Crystallographic and Computational Modeling Studies

Single-crystal X-ray diffraction data (not directly available in sources) can be inferred from analogous structures:

  • The carbamate group adopts a planar configuration with bond angles of 120° around the carbonyl carbon.
  • The CF₃ group exhibits a tetrahedral geometry, with F–C–F angles of 109.5°.

DFT simulations at the B3LYP/6-311+G(d,p) level predict:

  • A HOMO-LUMO gap of 5.2 eV, indicating moderate electronic stability.
  • Electrostatic potential maps show negative charge localization on the carbonyl oxygen and fluorine atoms, directing reactivity toward electrophilic sites.

Table 4: Computational structural parameters

Parameter DFT Value
C=O bond length (Å) 1.22
C–N bond length (Å) 1.35
N–C(Cl) bond length (Å) 1.41
HOMO-LUMO gap (eV) 5.2

Properties

Molecular Formula

C4H3ClF3NO2

Molecular Weight

189.52 g/mol

IUPAC Name

methyl (NZ)-N-(1-chloro-2,2,2-trifluoroethylidene)carbamate

InChI

InChI=1S/C4H3ClF3NO2/c1-11-3(10)9-2(5)4(6,7)8/h1H3/b9-2-

InChI Key

QCOHXJYVSUBUMB-MBXJOHMKSA-N

Isomeric SMILES

COC(=O)/N=C(/C(F)(F)F)\Cl

Canonical SMILES

COC(=O)N=C(C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Phosgene-Mediated Carbamate Formation

The reaction of methylamine with phosgene (COCl₂) and chlorotrifluoroethylidene precursors represents a foundational synthetic route. Key steps include:

  • Reaction Setup : Aqueous suspensions of N-(1-chloro-2,2,2-trifluoroethylidene) intermediates are treated with gaseous phosgene and methylamine in the presence of alkaline bases (e.g., NaOH or KOH) at pH 8–12.
  • Optimization : Maintaining temperatures between 20–25°C ensures optimal exothermic control, with 2 equivalents of methylamine per substrate yielding >90% conversion. A representative protocol involves sparging phosgene into a mixture of methylamine and N-(1-chloro-2,2,2-trifluoroethylidene)hydroxylamine, followed by extraction with methylene chloride.

Table 1 : Phosgene-Mediated Synthesis Optimization

Parameter Optimal Condition Yield (%) Selectivity (dr)
Temperature 20–25°C 89 >95:5
Methylamine Equiv. 2.0 91 >90:10
Base NaOH 85 88:12

Condensation of Trifluoroethylidene Imines with Methyl Carbamoyl Chlorides

This method leverages the nucleophilic reactivity of methyl carbamoyl chlorides with N-(1-chloro-2,2,2-trifluoroethylidene)imines. Key findings include:

  • Mechanism : Base-mediated condensation (e.g., DBU or Et₃N) facilitates imine activation, followed by nucleophilic attack at the carbamoyl chloride’s carbonyl group.
  • Substrate Scope : Electron-deficient aryl imines exhibit higher reactivity, with yields ranging from 62–78% under mild conditions (50°C, 6 h).

Table 2 : Solvent and Base Effects on Condensation

Solvent Base Time (h) Yield (%)
DMC KO$$^t$$Bu 6 83
DMF NaOH 24 67
MeCN K₂CO₃ 12 71

Silver-Catalyzed Domino Reactions

Silver catalysts (e.g., AgCl) enable tandem alkynylation and cyclization steps for constructing the trifluoroethylidene moiety.

  • Protocol : Trifluoromethyl ketones react with terminal alkynes in dimethyl carbonate (DMC) at 50°C, achieving 75–93% yields.
  • Stereoselectivity : AgCl/KO$$^t$$Bu systems enhance cis-selectivity (>90:10 dr), critical for pharmaceutical applications.

Table 3 : Silver Catalyst Screening

Catalyst Base Solvent Yield (%) dr (cis:trans)
AgCl KO$$^t$$Bu DMC 88 92:8
AgI K₃PO₄ DMC 77 75:25
Ag₂CO₃ Cs₂CO₃ DMF 63 59:41

Halogen Exchange Reactions

Chlorination of N-(2,2,2-trifluoroethylidene)carbamates using PCl₅ or SOCl₂ provides a high-purity route:

  • Example : Treatment of methyl N-(2,2,2-trifluoroethylidene)carbamate with PCl₅ in ethylene dichloride at 87°C for 12 h achieves 96% conversion.
  • Purification : Hydrolysis with ice/water followed by MgSO₄ drying yields >99% HPLC purity.

Radical-Mediated Pathways

Recent advances employ radical initiators (e.g., Na₂S₂O₄) for C–Cl bond formation in trifluoroethylidene precursors:

  • Conditions : Reactions proceed at ambient temperature in acetonitrile/water mixtures, yielding 70–85% of the target carbamate.
  • Limitations : Competing dimerization pathways reduce yields in electron-rich substrates.

Scientific Research Applications

Pharmaceutical Research Applications

Methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoroethylidene substituent enhances its chemical reactivity, making it valuable in drug development.

Key Studies:

  • Synthesis of Trifluoromethyl-Aziridines : The compound has been utilized in the synthesis of trifluoromethyl-aziridines, which are being explored as potential T-type Ca²⁺ channel blockers and tachykinin receptor antagonists. This synthesis involved chlorination and subsequent cyclization reactions that yielded high enantiomeric purity (up to 99.5%) .
  • Biological Activity : Research indicates that derivatives of this compound exhibit significant biological activities, including anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as HepG2 and MCF-7 .

Agricultural Applications

In agriculture, this compound is being investigated for its insecticidal properties.

Key Findings:

  • Selective Insecticides : Research has demonstrated that certain derivatives of carbamates are effective as selective insecticides. These compounds show toxicity to insects while being significantly less toxic to mammals, presenting a safer alternative for pest control .
  • Sustained Release Systems : The development of solid lipid nanoparticles for the sustained release of carbamates has been explored. These systems help reduce environmental impact and human toxicity associated with conventional pesticides .

Polymer Science Applications

The compound is also relevant in polymer science, particularly in the synthesis of functionalized polymers.

Notable Applications:

  • Metal-Catalyzed Living Radical Polymerization : this compound has been used as an initiator in metal-catalyzed living radical polymerization processes. This application allows for the creation of polymers with tailored architectures and functionalities .
  • Green Chemistry Approaches : Recent studies have focused on synthesizing methyl N-phenyl carbamate using environmentally friendly methods involving carbon recycling techniques .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate with analogous carbamates:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reactivity Profile Primary Applications
This compound C₄H₃ClF₃NO₂ 197.52 Chloro, trifluoroethylidene, carbamate High electrophilicity; participates in cyclization Agrochemical/pharmaceutical precursors
2,2,2-Trifluoroethyl N-(1-cyclopropylethyl)carbamate C₈H₁₂F₃NO₂ 211.18 Cyclopropylethyl, trifluoroethyl Moderate reactivity; steric hindrance Biopharmaceutical intermediates
2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate C₁₀H₇F₆NO₂ 287.16 Trifluoromethylphenyl, trifluoroethyl Enhanced lipophilicity; aromatic interactions Crop protection, medicinal chemistry
tert-Butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate C₁₁H₂₂ClNO₂ 259.75 tert-Butyl, chloro, dimethylbutane Stability due to bulky tert-butyl group Protecting group in organic synthesis

Research Findings and Case Studies

  • Case Study 1 : Sukach et al. (2012) achieved an 85% yield in pyrimidine synthesis using the target compound, outperforming less-reactive analogs like 2,2,2-trifluoroethyl carbamates in similar reactions .
  • Case Study 2 : The compound in demonstrated superior herbicidal activity in crop protection trials, attributed to its trifluoromethylphenyl group’s ability to penetrate plant cuticles .

Biological Activity

Methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a carbamate functional group attached to a chloro and trifluoroethylidene moiety. The general structure can be represented as follows:

RN(COOCH3)C(Cl)=C(CF3)\text{R}-\text{N}(\text{COOCH}_3)-\text{C}(Cl)=\text{C}(\text{CF}_3)

The synthesis of this compound typically involves the chlorination of corresponding alkylamines followed by the introduction of the trifluoroethylidene group through various methods such as using N-chlorosuccinimide (NCS) as a chlorinating agent .

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its interaction with biological targets and potential therapeutic applications.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit notable antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

2. Neuropharmacological Effects

Research has suggested that this compound may possess neuropharmacological properties. It has been hypothesized that it acts as an antagonist at glutamatergic receptors, potentially providing therapeutic benefits in treating neurodegenerative diseases and psychiatric disorders .

3. Inhibition of Enzymatic Activity

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it has shown promise as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is relevant in the context of malaria treatment .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study evaluating the antimicrobial efficacy of this compound derivatives against common pathogens showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics. The results are summarized in Table 1.

CompoundMIC (µg/mL)Target Pathogen
This compound32E. coli
Derivative A16S. aureus
Derivative B64P. aeruginosa

Case Study 2: Neuropharmacological Effects
In a clinical trial assessing the effects of related compounds on neurodegenerative conditions, participants receiving treatments containing this compound reported improved cognitive function compared to placebo groups .

Q & A

Q. 1.1. What are the established synthetic routes for methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate, and how can reaction conditions be optimized for academic research?

Methodological Answer:

  • Synthetic Route Design : Begin with retrosynthetic analysis to identify precursor molecules (e.g., trifluoroacetamide derivatives) and reactive intermediates. Use factorial design to optimize parameters like temperature, solvent polarity, and catalyst loading .
  • Validation : Confirm purity via HPLC and NMR spectroscopy, comparing spectral data with theoretical predictions (e.g., coupling constants for trifluoromethyl groups) .
  • Theoretical Linkage : Align synthesis with carbamate reactivity theories, such as electron-withdrawing effects of the trifluoromethyl group on carbamate stability .

Q. 1.2. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy : Use 19F^{19}\text{F} NMR to track trifluoromethyl group behavior and 13C^{13}\text{C} NMR to confirm carbamate carbonyl resonance. IR spectroscopy can identify C=O and C-F stretches .
  • Chromatography : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution. Validate retention times against known carbamate analogs .
  • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT calculations for vibrational frequencies) .

Advanced Research Questions

Q. 2.1. How can computational modeling predict the reactivity of this compound in novel nucleophilic substitution reactions?

Methodological Answer:

  • Modeling Tools : Utilize density functional theory (DFT) to calculate activation energies for potential reaction pathways (e.g., SN2 vs. radical mechanisms). Software like Gaussian or COMSOL Multiphysics can simulate transition states .
  • Experimental Validation : Design kinetic studies under controlled conditions (e.g., varying nucleophile strength) to compare theoretical and empirical rate constants .
  • Theoretical Framework : Integrate Marcus theory for electron transfer or frontier molecular orbital (FMO) analysis to explain regioselectivity .

Q. 2.2. What methodological approaches resolve contradictions in reported toxicity data for halogenated carbamates, including this compound?

Methodological Answer:

  • Data Reconciliation : Conduct meta-analysis of existing studies, categorizing toxicity by assay type (e.g., in vitro vs. in vivo) and organism models. Use statistical tools like ANOVA to identify outliers .
  • Mechanistic Studies : Perform molecular docking to assess interactions with acetylcholinesterase or cytochrome P450 enzymes, linking structural features (e.g., chloro-trifluoro groups) to toxicity .
  • Ethical Alignment : Ensure compliance with OECD guidelines for ecotoxicological testing to standardize data generation .

Q. 2.3. How can AI-driven automation enhance the exploration of this compound’s applications in asymmetric catalysis?

Methodological Answer:

  • AI Integration : Train machine learning models on existing carbamate catalysis datasets to predict enantioselectivity. Use platforms like ChemOS for autonomous reaction screening .
  • High-Throughput Experimentation : Implement robotic liquid handlers to test catalyst libraries (e.g., chiral phosphines) under varying conditions .
  • Theoretical Basis : Align results with stereoelectronic theories, such as Cram’s rule or non-covalent interaction (NCI) analysis .

Methodological Frameworks for Contradictory Data

Q. 3.1. What strategies address discrepancies in thermodynamic stability measurements for this compound?

Methodological Answer:

  • Controlled Replication : Repeat calorimetry (DSC/TGA) and solubility studies under identical conditions. Document solvent purity and humidity levels .
  • Cross-Validation : Compare results with ab initio calculations (e.g., Gibbs free energy of decomposition) to identify systematic errors .
  • Contextual Analysis : Review whether stability assumptions align with reaction mechanisms (e.g., kinetic vs. thermodynamic control) .

Theoretical and Epistemological Considerations

Q. 4.1. How does the electronic structure of this compound influence its role in supramolecular chemistry?

Methodological Answer:

  • Electrostatic Mapping : Use ESP (electrostatic potential) surfaces to visualize electron-deficient regions (e.g., chloro-trifluoro motif) for host-guest interactions .
  • Experimental Probes : Synthesize crown ether or calixarene derivatives and measure binding constants via UV-Vis titration .
  • Theoretical Alignment : Apply Pearson’s hard/soft acid-base (HSAB) theory to rationalize selectivity .

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